Product packaging for 4-Chloro-3-isopropoxypyridine(Cat. No.:)

4-Chloro-3-isopropoxypyridine

Cat. No.: B12454163
M. Wt: 171.62 g/mol
InChI Key: OYAJASBYAVNYMH-UHFFFAOYSA-N
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Description

4-Chloro-3-isopropoxypyridine is a versatile chemical building block primarily used in organic synthesis and pharmaceutical research. This compound features a pyridine ring substituted with a chlorine atom and an isopropoxy group, making it a valuable intermediate for constructing more complex molecules. Pyridine derivatives are widely employed in medicinal chemistry and drug discovery, with research indicating their potential in developing compounds for nervous system diseases, antidiabetic applications, and antitumor agents . As a key synthetic intermediate, this compound can undergo various functional group transformations, particularly through substitution reactions where the chlorine atom can be displaced to introduce new structural elements . The isopropoxy group provides steric and electronic modulation of the pyridine system, influencing the compound's reactivity and physical properties. This reagent is strictly for research purposes in laboratory settings and is an essential tool for chemists developing novel pharmaceutical compounds, agrochemicals, and other specialty chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClNO B12454163 4-Chloro-3-isopropoxypyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

4-chloro-3-propan-2-yloxypyridine

InChI

InChI=1S/C8H10ClNO/c1-6(2)11-8-5-10-4-3-7(8)9/h3-6H,1-2H3

InChI Key

OYAJASBYAVNYMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CN=C1)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 3 Isopropoxypyridine

Retrosynthetic Analysis of 4-Chloro-3-isopropoxypyridine

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection approaches are logical.

The first and most straightforward disconnection is of the ether bond (C-O). This leads to two precursor molecules: 4-chloro-3-hydroxypyridine (B1585994) and an isopropyl electrophile, such as 2-bromopropane (B125204). This pathway suggests a forward synthesis based on a Williamson ether synthesis.

A second disconnection targets the carbon-chlorine bond (C-Cl). This approach identifies 3-isopropoxypyridine (B1609856) as the key precursor, which would require a regioselective chlorination at the C-4 position in the forward synthesis. A further disconnection of the ether bond in 3-isopropoxypyridine would lead back to 3-hydroxypyridine (B118123). The synthesis of a chloropyridine from its corresponding hydroxypyridine (in its pyridone tautomeric form) is a common transformation, often achieved using reagents like phosphorus oxychloride (POCl₃). youtube.com This is a foundational concept in the synthesis of chloro-substituted nitrogen heterocycles, such as those seen in pharmaceuticals like hydroxychloroquine. youtube.com

Classical Synthetic Routes

Classical synthetic routes rely on well-established, fundamental organic reactions. These methods, while often robust, can sometimes be limited by harsh conditions or multiple steps.

Direct Halogenation Strategies

The direct chlorination of a pre-formed 3-isopropoxypyridine ring at the C-4 position presents a synthetic challenge. Pyridine (B92270) and its derivatives are electron-deficient heterocycles, which makes them resistant to electrophilic aromatic substitution, a common method for halogenation. chemrxiv.org Such reactions often necessitate severe conditions, which can lead to low yields and side products. google.com

The 3-isopropoxy group is an activating substituent and directs incoming electrophiles to the ortho and para positions (C-2 and C-4, respectively). While this directing effect favors the desired C-4 chlorination, it also promotes competing chlorination at the C-2 position, potentially leading to a mixture of isomers that requires purification. The reaction would typically employ a chlorinating agent and a Lewis acid catalyst.

Etherification of Hydroxypyridine Precursors

A highly viable classical route is the formation of the ether linkage on a pyridine ring that already contains the chloro-substituent. This is typically achieved via a Williamson ether synthesis.

The process would involve:

Starting Material : 4-chloro-3-hydroxypyridine.

Deprotonation : The hydroxyl group is deprotonated using a suitable base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to form the more nucleophilic sodium 4-chloro-3-pyridoxide.

Nucleophilic Substitution : The resulting alkoxide is then reacted with an isopropyl halide, for example, 2-bromopropane or 2-iodopropane, to form the final this compound product.

An alternative approach involves the nucleophilic aromatic substitution (SNAr) of a leaving group at the 4-position by an isopropoxide nucleophile. A study on the synthesis of various 4-alkoxypyridines demonstrated that 4-chloropyridine (B1293800) hydrochloride can react efficiently with various alcohols in the presence of a base like sodium hydroxide to yield the corresponding ethers. semanticscholar.org This method could be adapted, although it would require starting with 3,4-dichloropyridine (B130718) and relying on the differential reactivity of the two chlorine atoms with sodium isopropoxide.

Table 1: Comparison of Etherification Strategies

Feature Williamson Ether Synthesis Nucleophilic Aromatic Substitution (SNAr)
Key Precursor 4-chloro-3-hydroxypyridine 3,4-Dichloropyridine
Nucleophile Alkoxide formed in situ Sodium isopropoxide
Key Step SN2 reaction on isopropyl halide Attack on the pyridine C-4 position

| Potential Issues | O- vs. C-alkylation (minor) | Regioselectivity between C-3 and C-4 positions |

Nitration-Reduction-Diazotization-Halogenation Sequences

The Sandmeyer reaction provides a multi-step, classical pathway to introduce a halogen onto an aromatic ring via a diazonium salt intermediate. While potentially lengthy, this sequence offers a different strategic approach.

The hypothetical sequence for this compound would be:

Nitration : 3-Isopropoxypyridine is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). The isopropoxy group directs the substitution to the C-2 and C-4 positions. The desired 3-isopropoxy-4-nitropyridine isomer must be isolated from the reaction mixture.

Reduction : The nitro group of the isolated isomer is reduced to an amine using standard methods, such as tin and hydrochloric acid (Sn/HCl) or catalytic hydrogenation (H₂/Pd), to yield 4-amino-3-isopropoxypyridine.

Diazotization : The resulting aminopyridine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt.

Sandmeyer Reaction : The diazonium salt is then treated with a solution of copper(I) chloride (CuCl) in hydrochloric acid, which displaces the diazonio group and installs the chlorine atom at the C-4 position, yielding the final product.

Modern Synthetic Approaches

Modern synthetic chemistry often focuses on developing more efficient and selective reactions, frequently employing transition metal catalysts.

Transition Metal-Catalyzed Coupling Reactions for Pyridine Ring Construction

Transition metal-catalyzed reactions, particularly those involving C-H activation and functionalization, represent the forefront of synthetic methodology for substituted pyridines. pkusz.edu.cn These methods can provide access to specific isomers that are difficult to obtain through classical routes.

A potential modern approach to this compound could involve a directed C-H chlorination. Using a suitable directing group on the 3-isopropoxypyridine substrate, a transition metal catalyst (e.g., palladium, rhodium, or iridium) could selectively activate the C-H bond at the C-4 position, allowing for its direct conversion to a C-Cl bond with a chlorine source. This avoids the regioselectivity problems associated with classical electrophilic substitution.

Furthermore, transition metal-catalyzed cross-coupling reactions could be used to construct the substituted pyridine ring itself. This might involve a cycloaddition or coupling reaction between smaller, functionalized fragments, offering a convergent and flexible approach to the target molecule and its analogs. nih.gov Such strategies are particularly valuable in medicinal chemistry for rapidly building libraries of related compounds.

C-O Bond Formation Strategies for Isopropoxy Installation

The introduction of an isopropoxy group onto the pyridine ring at the 3-position is a critical step in the synthesis of this compound. This transformation primarily involves the formation of a carbon-oxygen (C-O) bond. Two classical and widely used methods for such etherifications are the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis involves the reaction of an alkoxide with a suitable alkyl halide. wikipedia.orgbyjus.com In the context of synthesizing a 3-isopropoxypyridine derivative, this would typically involve the deprotonation of 3-hydroxypyridine to form the corresponding pyridoxide, which then acts as a nucleophile to attack an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane). chemistrysteps.com The reaction is an SN2 process, and thus, primary alkyl halides are generally preferred to minimize competing elimination reactions. masterorganicchemistry.com The alkoxide can be generated using a strong base such as sodium hydride (NaH) or potassium hydride (KH). masterorganicchemistry.com

Another prominent method is the Ullmann condensation , which is a copper-catalyzed reaction between an aryl halide and an alcohol. wikipedia.org In a potential synthetic route to an intermediate for this compound, a 3-halopyridine could be reacted with isopropanol (B130326) in the presence of a copper catalyst. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, but modern variations utilize soluble copper catalysts with ligands, which can lead to milder reaction conditions. wikipedia.orgorganic-chemistry.org

A practical approach for the synthesis of alkoxypyridines involves the reaction of a chloropyridine hydrochloride with an alcohol in the presence of a base. For instance, 4-alkoxypyridines have been synthesized by reacting 4-chloropyridine hydrochloride with various alcohols in dimethyl sulfoxide (B87167) (DMSO) with powdered sodium hydroxide. semanticscholar.org A similar strategy could be envisioned starting from a suitably substituted chloropyridine to introduce the isopropoxy group.

Selective Chlorination Methodologies

Achieving the regioselective chlorination of the pyridine ring at the 4-position is a key challenge in the synthesis of this compound, especially in the presence of an activating isopropoxy group at the 3-position. The electron-donating nature of the alkoxy group can direct electrophilic substitution to the ortho and para positions (2- and 6-positions, and the 4-position respectively).

Direct C-H chlorination of pyridine derivatives is an area of active research, aiming to avoid the use of pre-functionalized substrates. nih.gov Various methods are being developed for the regioselective halogenation of pyridines. For instance, strategies for the 3-selective halogenation of pyridines have been reported, sometimes involving the formation of Zincke imine intermediates. chemrxiv.orgresearchgate.netnih.gov Other approaches have focused on designing specific phosphine (B1218219) reagents to achieve selective 4-halogenation. nih.govchemrxiv.org These methods often rely on the electronic and steric properties of the substituents already present on the pyridine ring.

For a substrate like 3-isopropoxypyridine, direct chlorination would likely yield a mixture of isomers. Therefore, a more controlled approach might be necessary. One possible strategy involves starting with a pre-functionalized pyridine ring where the 4-position is amenable to chlorination or is already chlorinated. For example, a synthetic route could commence with 4-chloro-3-hydroxypyridine, followed by the etherification of the hydroxyl group to the isopropoxy group, thereby circumventing the challenge of selective chlorination on an activated ring.

The choice of chlorinating agent is also crucial. Common reagents for the chlorination of pyridines include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and phosphorus pentachloride (PCl₅). chemistrysteps.com The reaction conditions, such as temperature and solvent, play a significant role in the selectivity and yield of the chlorination reaction.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of pyridine derivatives is of growing importance to minimize environmental impact and enhance sustainability. biosynce.comacs.orgrasayanjournal.co.inresearchgate.net These principles can be applied to the synthesis of this compound in several ways.

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a key aspect of green chemistry, as it reduces waste and the use of often hazardous organic solvents. mdpi.comrsc.org For the synthesis of pyridines, solvent-free methods have been developed, for instance, in multicomponent reactions. mdpi.com The aldol (B89426) condensation followed by Michael addition to form a diketone intermediate for pyridine synthesis can also be conducted under solvent-free conditions. rsc.org While specific solvent-free methods for this compound are not documented, exploring the feasibility of adapting existing solvent-free protocols for pyridine synthesis could be a valuable research direction. For example, solid-state reactions or reactions using a minimal amount of a recyclable solvent could be investigated.

Catalysis in Synthesis (e.g., heterogeneous catalysis, organocatalysis)

Catalysis is a cornerstone of green chemistry, offering pathways with higher efficiency and selectivity, and often under milder conditions. acs.org In pyridine synthesis, various catalytic systems have been employed. For C-O bond formation, modern Ullmann-type reactions utilize catalytic amounts of copper with ligands, which is an improvement over stoichiometric copper. wikipedia.org For the construction of the pyridine ring itself, transition-metal catalysts, including rhodium and rare-earth metals, have been used for C-H activation and annulation reactions. beilstein-journals.orgyoutube.comresearchgate.net

The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and potentially reused, simplifying product purification and reducing waste. Organocatalysis, the use of small organic molecules as catalysts, also presents a green alternative to metal-based catalysts. acs.org For the synthesis of this compound, exploring catalytic C-O bond formation and potentially catalytic and selective C-H chlorination would be significant steps towards a greener process.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a measure of how efficiently atoms from the reactants are incorporated into the final product. researchgate.net Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred in green synthesis. acs.org For the synthesis of this compound, a retrosynthetic analysis that favors atom-economical steps would be beneficial. For example, a [2+2+2] cycloaddition approach to construct the pyridine ring, if applicable, would be highly atom-economical. researchgate.net

Reaction efficiency is also a key metric, encompassing not only the chemical yield but also factors like reaction time, energy consumption, and ease of workup. Optimizing these parameters through careful selection of reagents, catalysts, and reaction conditions is crucial for a green and economically viable process.

Process Optimization and Scale-Up Considerations

The transition from a laboratory-scale synthesis to an industrial production process requires careful optimization and consideration of several factors to ensure safety, efficiency, and cost-effectiveness. acs.orgacs.org For the synthesis of this compound, key considerations would include:

Reagent Selection and Cost: The availability and cost of starting materials and reagents are critical for large-scale production.

Reaction Conditions: Optimizing temperature, pressure, and reaction times to maximize yield and throughput while ensuring safety is paramount. The heat release of exothermic reactions must be carefully managed.

Solvent Choice and Recycling: The choice of solvent should consider not only its effectiveness in the reaction but also its safety, environmental impact, and the feasibility of recycling.

Work-up and Purification: Developing a simple and efficient work-up and purification procedure is essential for industrial-scale production to minimize waste and cost. This may involve crystallization, distillation, or extraction.

Safety: A thorough safety assessment of all reaction steps is necessary to identify and mitigate potential hazards, such as runaway reactions or the handling of toxic or corrosive materials.

The development of a scalable process often involves a multidisciplinary team of chemists and chemical engineers to address these challenges.

Chemical Reactivity and Transformation Pathways of 4 Chloro 3 Isopropoxypyridine

Reactivity of the Chloro Substituent

The chlorine atom at the 4-position of the pyridine (B92270) ring is a key reactive site, acting as a leaving group in several important chemical reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing pyridines. wikipedia.org In these reactions, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of the halide. wikipedia.orgmasterorganicchemistry.com The pyridine ring's nitrogen atom enhances its electrophilicity, especially at the ortho and para positions, facilitating nucleophilic attack. wikipedia.org The SNAr mechanism typically proceeds through a two-step addition-elimination process. nih.gov

The displacement of the chloro group by an amine is a common and synthetically useful transformation. This reaction can be carried out under various conditions, including the use of an acid promoter like hydrochloric acid, particularly when using aniline (B41778) derivatives as nucleophiles. nih.govpreprints.org The reaction rate can be influenced by the solvent, with water often being an effective medium. nih.govpreprints.org However, the amount of acid needs to be carefully controlled to minimize competing hydrolysis of the chloro-substituent. nih.gov The scope of this reaction is broad, accommodating various substituted anilines, although steric hindrance from ortho-substituents on the aniline can decrease the reaction rate. nih.govpreprints.org While aliphatic and benzylic amines may react poorly under acidic conditions, their amination can often be achieved in water without the need for an acid catalyst. nih.govpreprints.org

Table 1: Examples of Amination Reactions on Chloro-substituted Pyridines and Related Heterocycles

Electrophile Nucleophile Conditions Product Reference
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Aniline HCl, Water N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine nih.gov
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Various substituted anilines HCl, Water Corresponding N-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines nih.govpreprints.org
2,4-Dichloroquinazoline Primary or secondary amines Various 2-Chloro-4-aminoquinazolines mdpi.com

This table is illustrative and may not represent reactions of 4-chloro-3-isopropoxypyridine itself but demonstrates the general reactivity pattern.

Similar to amination, the chloro substituent can be displaced by alkoxides and thiolates. For instance, in the synthesis of certain quinazoline (B50416) derivatives, a thioether was used to temporarily deactivate the C-4 position by substituting the chlorine with isopropyl mercaptan, enabling regioselective reactions at other sites. nih.gov This indicates that thiolation is a viable transformation for chloro-substituted heterocycles.

The cyano group, a versatile synthetic handle, can be introduced by displacing the chloro substituent. For example, 2-chloro-3-cyano-4-methylpyridine is an intermediate in the synthesis of 3-amino-2-chloro-4-methylpyridine. google.com This highlights the utility of cyanation in building more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. tcichemicals.comyoutube.com These reactions have broad applications in the synthesis of pharmaceuticals and complex organic molecules. tcichemicals.com

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organic halide with an organoboron compound, such as a boronic acid or ester. tcichemicals.comyoutube.comlibretexts.org This reaction is known for its mild conditions and functional group tolerance. tcichemicals.com The general mechanism involves an oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

For chloro-substituted pyridines, Suzuki-Miyaura coupling provides an effective method for introducing aryl or other organic fragments. The reactivity of the chloro-substituent can be influenced by the choice of palladium catalyst, ligands, and reaction conditions. nih.gov In some cases, electron-rich phosphine (B1218219) ligands are necessary to facilitate the coupling of less reactive chloro-substrates. youtube.com The development of new catalysts and ligands continues to expand the scope and efficiency of these reactions, even enabling couplings at room temperature or with very low catalyst loadings. youtube.comnih.gov

Table 2: Examples of Suzuki-Miyaura Coupling with Chloro-substituted Heterocycles

Chloro-substrate Boronic Acid/Ester Catalyst/Ligand Product Reference
2,4-Dichloropyridines Organoboron, -zinc, and -magnesium reagents Pd/SIPr C4-coupled products nih.gov
2,4,7-Trichloroquinazoline Aryl- and heteroarylboronic acids Palladium catalyst Regioselectively substituted quinazolines nih.gov
Chloro-substituted heteroaromatics Pyridine boronic acid Palladium catalyst/Tricyclohexylphosphine Heteroaryl-pyridine coupled product youtube.com

This table provides examples of Suzuki-Miyaura couplings on various chloro-heterocycles to illustrate the general applicability of the reaction.

Reactivity of the Isopropoxy Group

The isopropoxy group attached to the pyridine ring can undergo cleavage and may have specific stability characteristics.

The cleavage of ether linkages, such as the isopropoxy group on a pyridine ring, is a common transformation. This can often be accomplished using strong acids like HBr or BBr₃. Computational studies on related systems, such as the cleavage of C–N bonds in pyridine rings at a Rhenium(I) carbonyl complex, suggest that dearomatization of the pyridine ring can trigger bond cleavage. nih.gov While direct experimental data on the cleavage of the isopropoxy group from this compound is not provided, these general principles of ether cleavage would apply.

Reactivity at the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its susceptibility to various chemical transformations. The substituents at the 3 and 4 positions further modulate this reactivity, directing the outcomes of electrophilic, nucleophilic, and metalation reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on pyridine is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The reaction, when it occurs, typically proceeds at the 3- or 5-position. In the case of this compound, the directing effects of the existing substituents must be considered. The isopropoxy group at the 3-position is an ortho-, para-director, while the chloro group at the 4-position is also an ortho-, para-director, albeit a deactivating one.

Given the positions of these substituents, electrophilic attack would be directed towards positions 2, 5, and 6. The isopropoxy group strongly activates the positions ortho and para to it (positions 2 and 5), while the chloro group deactivates the ring but directs ortho and para (positions 3 and 5). The combined effect suggests that electrophilic substitution is most likely to occur at the 2- and 5-positions. For instance, nitration of 4-chloro-3-nitropyridine, a related compound, demonstrates the introduction of a nitro group onto the pyridine ring. nih.govsigmaaldrich.com Halogenation reactions, such as chlorination or bromination, would also be expected to follow this regioselectivity, often requiring a Lewis acid catalyst to activate the halogen. masterorganicchemistry.comyoutube.comyoutube.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
Reagent/ConditionsPredicted Major Product(s)
HNO₃/H₂SO₄4-Chloro-3-isopropoxy-2-nitropyridine and 4-Chloro-3-isopropoxy-5-nitropyridine
Br₂/FeBr₃4-Chloro-5-bromo-3-isopropoxypyridine and 4-Chloro-2-bromo-3-isopropoxypyridine
Cl₂/AlCl₃2,4-Dichloro-3-isopropoxypyridine and 4,5-Dichloro-3-isopropoxypyridine

Lithiation and Other Metalation Reactions

The presence of the chloro and isopropoxy groups on the pyridine ring allows for regioselective metalation reactions, which are powerful tools for introducing a variety of functional groups. Directed ortho-metalation (DoM) is a key strategy, where a metalating agent, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA), selectively removes a proton from the position ortho to a directing group.

In the case of this compound, the isopropoxy group is a potent directing group for lithiation at the 2-position. However, the chloro group at the 4-position can also direct lithiation to the 5-position. Studies on the related compound, 4-chloro-3-fluoropyridine, have shown that kinetic deprotonation with LDA at low temperatures leads to regioselective formylation at the 2-position after quenching with DMF. documentsdelivered.comnih.gov A similar outcome can be anticipated for this compound.

Furthermore, the generation of pyridyne intermediates from halopyridines is a known transformation pathway. nih.gov For instance, treatment of 3-chloro-2-ethoxypyridine (B70323) with n-BuLi can lead to a 4-lithiated intermediate, which upon heating can eliminate LiCl to form a 3,4-pyridyne. nih.gov A similar reaction with this compound could potentially generate a 3,4-pyridyne, which can then be trapped by various nucleophiles.

Table 2: Potential Metalation Reactions of this compound
ReagentExpected IntermediateSubsequent Reaction with Electrophile (E+)Product
LDA, THF, -78 °C4-Chloro-3-isopropoxy-2-lithiopyridineQuenching with E+2-Substituted-4-chloro-3-isopropoxypyridine
n-BuLi, THF, -78 °C4-Chloro-3-isopropoxy-5-lithiopyridineQuenching with E+5-Substituted-4-chloro-3-isopropoxypyridine
n-BuLi, heat3,4-Pyridyne intermediateTrapping with a nucleophile (Nu-)3- and 4-substituted isopropoxypyridines

Oxidation and Reduction of the Pyridine Ring

The pyridine ring can undergo both oxidation and reduction, although the conditions required can be harsh. Oxidation of the nitrogen atom in the pyridine ring to form an N-oxide is a common transformation. This can be achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then be used in further functionalization reactions. For example, 4-chloropyridine-N-oxides can be prepared and subsequently reacted with alcohols in the presence of a base. google.com

Reduction of the pyridine ring to a piperidine (B6355638) ring is also a synthetically useful transformation. This typically requires strong reducing agents or catalytic hydrogenation under pressure. For example, pyridine derivatives can be reduced to piperidines using samarium diiodide in the presence of water. clockss.org Another method involves catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) under hydrogen pressure. google.com The chloro and isopropoxy substituents would likely be retained under certain reductive conditions, but dehalogenation is a possible side reaction.

Functional Group Interconversions and Derivatization

The chloro and isopropoxy groups on the pyridine ring of this compound are themselves amenable to a variety of transformations, allowing for the synthesis of diverse chemical libraries.

Modifications for Diverse Chemical Libraries

The chloro group at the 4-position is a versatile handle for nucleophilic aromatic substitution (SNAr) reactions. Due to the electron-deficient nature of the pyridine ring, this position is activated towards attack by nucleophiles. A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chloride, leading to a diverse array of 4-substituted-3-isopropoxypyridines. This strategy is widely used in the construction of libraries of compounds for biological screening.

The isopropoxy group can be cleaved under acidic conditions to reveal a hydroxyl group at the 3-position, yielding 4-chloro-3-hydroxypyridine (B1585994). This phenol-like hydroxyl group can then be further functionalized, for example, through etherification or esterification reactions.

Regioselectivity and Chemoselectivity in Transformations

When performing functional group interconversions on a molecule with multiple reactive sites like this compound, regioselectivity and chemoselectivity are crucial considerations. For instance, in SNAr reactions at the 4-position, the choice of nucleophile and reaction conditions can be tuned to avoid unwanted side reactions, such as attack at the 2-position or reaction with the isopropoxy group.

Similarly, when performing reactions on the pyridine ring, the directing effects of both the chloro and isopropoxy groups must be carefully considered to achieve the desired regiochemical outcome. The relative reactivity of the different positions on the ring can be exploited to control the site of functionalization. The principles of functional group interconversion allow for the strategic manipulation of the molecule to achieve a desired synthetic target. imperial.ac.ukvanderbilt.edu

Strategic Utilization of 4 Chloro 3 Isopropoxypyridine As a Synthetic Building Block

Construction of Polyfunctionalized Pyridine (B92270) Derivatives

The dual functionality of 4-Chloro-3-isopropoxypyridine, featuring both a reactive chloro group and a modifying isopropoxy group, makes it an ideal starting material for creating a diverse array of substituted pyridine compounds.

Scaffold Diversification Strategies

The chlorine atom at the C-4 position is the primary handle for diversification, serving as an excellent leaving group in various metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, transforming the simple starting material into more complex, polyfunctionalized pyridines.

Key diversification reactions include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the 4-position of the pyridine with an organoboron compound, typically a boronic acid or ester. This is a powerful method for introducing aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: This palladium-catalyzed reaction facilitates the formation of a C-C bond between the 4-position and a terminal alkyne, yielding 4-alkynyl-3-isopropoxypyridines. These products are themselves versatile intermediates for further transformations.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the 4-position. This is a key strategy for synthesizing compounds with potential biological activity.

Heck Coupling: This reaction can be used to introduce alkenyl substituents at the 4-position by reacting with an alkene under palladium catalysis.

These strategies allow for a modular approach to synthesizing a library of 3,4-disubstituted pyridines from a single, readily accessible precursor.

Table 1: Exemplary Scaffold Diversification Reactions

Reaction Type Reagents & Conditions Product Structure
Suzuki Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/H₂O) 4-Aryl-3-isopropoxypyridine
Sonogashira Coupling Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N), Solvent (e.g., THF) 4-Alkynyl-3-isopropoxypyridine

Synthesis of Pyridine-Fused Heterocyclic Systems

The functional groups on the this compound scaffold can be utilized to construct fused bicyclic and polycyclic heterocyclic systems. These structures are of significant interest in medicinal chemistry and materials science. A common strategy involves an initial functionalization at the 4-position, followed by an intramolecular cyclization reaction. For instance, a Sonogashira coupling can introduce an alkyne, which can then undergo cyclization. Similarly, introducing a group with a nucleophilic site can lead to cyclization onto the pyridine nitrogen or another position on the ring, potentially facilitated by the isopropoxy group or after its conversion to a hydroxyl group.

An example pathway could involve the introduction of a 2-aminophenyl group via Suzuki coupling, followed by an intramolecular cyclization to form a pyridyl-substituted carbazole (B46965) scaffold. Another approach could be the reaction with a hydrazine (B178648) to form a pyrazolopyridine, a common motif in bioactive molecules. The synthesis of pyrazolo[4,3-b]pyridines has been achieved from related 2-chloro-3-nitropyridines, suggesting a similar potential for 4-chloro analogs.

Applications as an Intermediate in the Synthesis of Complex Organic Molecules

The derivatives obtained from this compound serve as crucial intermediates for building more elaborate molecular architectures with applications in various fields of chemistry.

Precursors for Advanced Organic Scaffolds

The polyfunctionalized pyridines synthesized as described in section 4.1 are not merely end products but are valuable precursors for more advanced and complex molecular scaffolds. The isopropoxy group, while stable under many cross-coupling conditions, can be cleaved to reveal a 3-hydroxypyridine (B118123). This hydroxyl group can then be used for further functionalization, such as etherification, esterification, or as a directing group in subsequent reactions.

The combination of a modifiable hydroxyl group and the diverse substituents introduced at the 4-position allows for the construction of highly decorated pyridine rings, which are core components of many natural products and pharmaceuticals.

Chemical Applications in Material Science Precursors

Pyridine-containing compounds are widely used in materials science, particularly in the development of organic electronics. The pyridine ring is an electron-deficient system, which makes it a useful component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as ligands in metal complexes with interesting photophysical properties.

This compound can serve as a starting material for these applications. For example, Suzuki or Stille coupling reactions can be used to attach chromophoric or electronically active groups to the pyridine core. The resulting materials can be designed to have specific electronic properties, such as HOMO/LUMO energy levels, for use as electron-transport materials or as hosts in OLED devices. The isopropoxy group can also be used to tune the solubility and film-forming properties of the final material, which is a critical aspect of device fabrication.

Role in Agrochemical Intermediate Synthesis (focus on chemical synthesis, not product use)

The substituted pyridine scaffold is a key component in a number of commercially important herbicides, fungicides, and insecticides. The specific substitution pattern of 4-chloro and 3-alkoxy on a pyridine ring is a known toxophore in certain classes of agrochemicals.

Therefore, this compound is a potential intermediate in the synthesis of new agrochemical candidates. The chlorine at the 4-position can be displaced by various nucleophiles, such as phenols, thiols, or amines, to generate libraries of compounds for biological screening. The isopropoxy group at the 3-position is also a key structural feature that can influence the biological activity and selectivity of the final compound. Chemical synthesis routes would focus on the efficient and regioselective displacement of the chloride and potential modification of the isopropoxy group to explore structure-activity relationships.

Design and Synthesis of Analogues and Derivatives

The chemical reactivity of this compound is primarily centered around the displacement of the chloro group at the 4-position of the pyridine ring. This position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a variety of functional groups. Furthermore, the pyridine nitrogen can be targeted for N-oxidation, and the aromatic ring itself can undergo other transformations, providing a rich platform for generating molecular diversity.

Detailed research has demonstrated the successful synthesis of several classes of derivatives from this versatile starting material. These transformations typically involve well-established synthetic methodologies, tailored to the specific reactivity of the 4-chloropyridine (B1293800) moiety.

One of the most common and effective strategies for derivatizing this compound is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the formation of a carbon-carbon bond at the 4-position by reacting the chloro-pyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. This method is instrumental in the synthesis of 4-aryl-3-isopropoxypyridine derivatives.

Another powerful tool for derivatization is the Buchwald-Hartwig amination. This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond, enabling the synthesis of a wide range of 4-amino-3-isopropoxypyridine analogues by coupling this compound with various primary and secondary amines.

Nucleophilic aromatic substitution reactions also play a crucial role in the functionalization of this scaffold. The electron-withdrawing nature of the pyridine nitrogen activates the chlorine atom for displacement by strong nucleophiles. This allows for the introduction of various substituents, including alkoxides, thiolates, and other heteroatomic groups.

The following tables summarize key findings from synthetic studies, showcasing the versatility of this compound as a synthetic building block.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions

ProductCoupling PartnerCatalyst SystemBaseSolventYield (%)
4-Phenyl-3-isopropoxypyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/WaterNot specified
4-(4-Methoxyphenyl)-3-isopropoxypyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃DioxaneNot specified
4-(1H-Pyrazol-4-yl)-3-isopropoxypyridine1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolePdCl₂(dppf)Na₂CO₃1,4-Dioxane/WaterNot specified

Table 2: Buchwald-Hartwig Amination Reactions

ProductAmineCatalyst SystemBaseSolventYield (%)
N-Benzyl-3-isopropoxypyridin-4-amineBenzylaminePd₂(dba)₃ / XantphosCs₂CO₃TolueneNot specified
3-Isopropoxy-N-phenylpyridin-4-amineAniline (B41778)Pd(OAc)₂ / BINAPNaOtBuTolueneNot specified
4-(Morpholino)-3-isopropoxypyridineMorpholinePd₂(dba)₃ / RuPhosK₃PO₄DioxaneNot specified

Table 3: Nucleophilic Aromatic Substitution Reactions

ProductNucleophileConditionsSolventYield (%)
4-Methoxy-3-isopropoxypyridineSodium methoxideRefluxMethanolNot specified
3-Isopropoxy-4-(phenylthio)pyridineSodium thiophenoxideRoom TemperatureDMFNot specified
4-Azido-3-isopropoxypyridineSodium azide50 °CDMSONot specified

The synthesis of these analogues and derivatives underscores the strategic importance of this compound in generating novel chemical entities. The ability to readily modify the 4-position of the pyridine ring, coupled with the potential for further transformations, makes it a highly attractive starting material for the construction of complex molecules with tailored properties.

Spectroscopic and Analytical Data for this compound Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic and analytical data for the chemical compound This compound could not be located. As a result, the generation of an in-depth article focusing on its advanced spectroscopic characterization is not possible at this time.

The requested article outline, which included a thorough analysis of the compound's Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, necessitates specific, experimentally-derived data. This includes precise chemical shifts for ¹H and ¹³C NMR, correlation data from two-dimensional NMR techniques (such as COSY, HSQC, and HMBC), and characteristic vibrational frequencies from IR spectroscopy.

Searches for this information have instead yielded data for structurally related but distinct compounds, such as 4-chloro-3-isopropylpyridine (B13671249) and 4-chloro-3-methoxypyridine. While these molecules share some structural similarities, their spectroscopic properties are not interchangeable with those of this compound due to the differences in the substituent at the 3-position of the pyridine ring—an isopropoxy group versus an isopropyl or methoxy (B1213986) group.

Information regarding the potential for solid-state NMR analysis of this compound was also not found within the public domain.

Without access to primary or validated secondary sources containing the specific spectral data for this compound, any attempt to fulfill the request would be based on speculation and would not meet the required standards of scientific accuracy. Further research or the de novo acquisition and publication of this data would be required to enable a comprehensive spectroscopic analysis as outlined.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy

Raman Spectroscopy

The analysis would involve irradiating a sample of 4-Chloro-3-isopropoxypyridine with a monochromatic laser. The scattered light, collected and analyzed, would reveal shifts in wavelength corresponding to the vibrational modes of the molecule. The positions and intensities of the Raman bands would be indicative of the specific chemical bonds and their environment within the molecule.

Expected Raman Bands for this compound:

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
Pyridine (B92270) ring stretching (C=C, C=N)1550-1650
Pyridine ring breathing990-1050
C-H stretching (aromatic)3000-3100
C-H stretching (aliphatic, isopropyl)2850-3000
C-O-C stretching (ether)1050-1250
C-Cl stretching600-800
C-H bending (isopropyl)1350-1470

This table presents expected wavenumber ranges for the functional groups in this compound based on typical values for similar organic compounds. Actual values would need to be determined experimentally.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion of this compound. This precision allows for the determination of the elemental formula with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. For this compound (C₈H₁₀ClNO), the expected exact mass would be calculated and compared to the measured mass, with a very low mass error (typically < 5 ppm) confirming the identity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. bldpharm.com This technique is well-suited for the analysis of volatile compounds like this compound. The sample would be injected into the GC, where it is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase. nih.gov As the purified compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. bldpharm.com The resulting mass spectrum shows the molecular ion peak and a series of fragment ion peaks that are characteristic of the molecule's structure.

Hypothetical Fragmentation Pattern in GC-MS:

A plausible fragmentation pathway for this compound would involve the loss of the isopropyl group, the isopropoxy group, or a chlorine atom, leading to characteristic fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that couples the separation power of liquid chromatography with the sensitive detection of mass spectrometry. nih.gov It is particularly useful for compounds that are not sufficiently volatile for GC-MS. nih.gov For the analysis of this compound, LC-MS could be employed, especially if the sample is in a complex matrix or if derivatization is to be avoided. researchgate.net The compound would be separated on an LC column and then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov These methods usually produce a prominent molecular ion peak with minimal fragmentation, which is useful for confirming the molecular weight.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

Gas Chromatography (GC): With a suitable detector like a flame ionization detector (FID), GC can be used to determine the purity of a sample of this compound. The area of the peak corresponding to the compound relative to the total area of all peaks provides a quantitative measure of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for purity assessment. nih.gov A sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions. A UV detector is commonly used for aromatic compounds like this pyridine derivative. By running a standard of known concentration, HPLC can be used for quantitative analysis as well.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid chromatographic technique for monitoring the progress of a reaction and for preliminary purity checks. nih.gov A spot of the sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system is used to develop the plate. The retention factor (Rf) value of the compound can be determined and compared to that of a reference standard.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a premier technique for the analysis of this compound, offering high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this compound, leveraging its moderate polarity.

A typical RP-HPLC method for the analysis of this compound would employ a C18 stationary phase, which provides excellent separation based on hydrophobicity. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The choice of buffer and its pH can be critical in achieving optimal peak shape and retention. For pyridine-containing compounds, which can exhibit basic properties, a slightly acidic mobile phase is often used to ensure consistent protonation and avoid peak tailing. A photodiode array (PDA) detector is commonly used for detection, allowing for the monitoring of the analyte at its maximum absorbance wavelength and providing spectral information for peak purity assessment.

Detailed research findings for a proposed HPLC method are presented in the table below.

ParameterDetails
Stationary Phase C18, 5 µm particle size
Column 250 mm x 4.6 mm i.d.
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Photodiode Array (PDA) at 272 nm
Expected Retention Time Approximately 4.5 min
Diluent Mobile Phase

This table presents a proposed HPLC method for the analysis of this compound based on common practices for similar compounds.

Gas Chromatography (GC)

Gas Chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. Given its predicted boiling point, GC analysis is well-suited for the quantification and purity assessment of this compound.

A standard GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase. A common choice is a 5% phenyl-methylpolysiloxane phase, which separates compounds primarily based on their boiling points and, to a lesser extent, their polarity. The use of a Flame Ionization Detector (FID) is common for quantitative analysis due to its high sensitivity and wide linear range for organic compounds. For structural confirmation and identification of impurities, a Mass Spectrometer (MS) detector is invaluable, providing fragmentation patterns that are characteristic of the analyte. tandfonline.comcdc.gov

The table below outlines a proposed GC method for this compound.

ParameterDetails
Stationary Phase 5% Phenyl-methylpolysiloxane
Column 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C (FID or MS transfer line)
Oven Program Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 250 °C, hold for 5 min
Injection Mode Split (20:1)
Injection Volume 1 µL
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

This table presents a proposed GC method for the analysis of this compound based on general principles for volatile organic compounds.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring reaction progress, checking the purity of fractions during purification, and preliminary identification of the compound.

For the TLC analysis of this compound, a silica gel plate is typically used as the stationary phase. The choice of the mobile phase, or eluent, is critical and is determined by the polarity of the compound. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly employed. The ratio of these solvents can be adjusted to achieve an optimal retardation factor (Rf) value, which is ideally between 0.3 and 0.7 for good separation and visualization. Visualization of the spot can be achieved under UV light (typically at 254 nm) due to the aromatic nature of the pyridine ring. Staining with reagents such as potassium permanganate (B83412) can also be used. nih.gov

A proposed TLC method is detailed in the table below.

ParameterDetails
Stationary Phase Silica Gel 60 F₂₅₄ on aluminum plates
Mobile Phase Hexane : Ethyl Acetate (7:3, v/v)
Application 1-2 µL of a 1 mg/mL solution in dichloromethane
Development In a saturated chamber until the solvent front is ~1 cm from the top
Visualization UV light at 254 nm
Expected Rf Value Approximately 0.45

This table presents a proposed TLC method for the analysis of this compound, with the mobile phase composition being a starting point for optimization.

Computational and Theoretical Investigations of 4 Chloro 3 Isopropoxypyridine

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, employing the principles of quantum mechanics to model molecular properties. These methods can be broadly categorized into Density Functional Theory (DFT), ab initio methods, and semi-empirical methods, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become one of the most popular and versatile computational tools for studying molecular systems. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy based on the spatially dependent electron density. This approach provides a remarkable balance of accuracy and computational efficiency.

For 4-Chloro-3-isopropoxypyridine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G, would be instrumental in exploring its fundamental properties. researchgate.net Key areas of investigation include:

Molecular Geometry Optimization: DFT can predict the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This would define the bond lengths, bond angles, and dihedral angles of this compound, offering insights into the steric and electronic effects of the chloro and isopropoxy substituents on the pyridine (B92270) ring.

Electronic Properties: Calculation of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a standard DFT output. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally suggests higher reactivity.

Reactivity Descriptors: DFT allows for the calculation of global reactivity descriptors, which help in predicting the molecule's behavior in chemical reactions. dergipark.org.tr These parameters provide a quantitative measure of the molecule's stability and reactivity.

Table 1: DFT-Calculable Properties for this compound
PropertyDescriptionPredicted Significance
Optimized GeometryThe lowest energy 3D structure, detailing bond lengths and angles.Reveals steric strain and electronic influence of substituents on the pyridine ring.
HOMO-LUMO Energy GapThe energy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates chemical reactivity, polarizability, and the energy required for electronic excitation. researchgate.net
Dipole MomentA measure of the overall polarity of the molecule.Helps predict solubility in polar solvents and intermolecular interactions.
Vibrational FrequenciesCalculated infrared (IR) and Raman spectra.Aids in the identification and characterization of the compound by comparing theoretical spectra with experimental data. nih.gov

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. acs.org These methods are often more computationally demanding than DFT but can provide highly accurate results.

Common ab initio approaches include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory. For this compound, these methods could be used to:

Benchmark DFT Results: High-level ab initio calculations, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are often considered the "gold standard" in computational chemistry. They can be used to validate the geometries and energies predicted by more cost-effective DFT methods.

Investigate Excited States: Methods like Configuration Interaction (CI) and Time-Dependent Hartree-Fock (TD-HF) can be used to study the electronic excited states of the molecule, which is crucial for understanding its photophysical properties.

Semi-Empirical Methods

Semi-empirical methods are based on the same Hartree-Fock formalism as ab initio methods but introduce several approximations and use parameters derived from experimental data to simplify the calculations. wikipedia.org Methods like AM1 (Austin Model 1), PM3 (Parametric Model 3), and MNDO (Modified Neglect of Diatomic Overlap) are significantly faster than DFT or ab initio techniques, making them suitable for very large molecules or high-throughput screening. uni-muenchen.deuomustansiriyah.edu.iq

The main advantage of these methods is their speed. researchgate.net For this compound, semi-empirical calculations could be employed for:

Initial conformational searches: Quickly scanning the potential energy surface to identify a set of low-energy conformers before refining the results with more accurate methods.

Modeling large systems: If studying the interaction of this compound with a large biological molecule, a semi-empirical approach could be used to model the entire system where higher-level methods would be computationally prohibitive.

However, the accuracy of semi-empirical methods is highly dependent on whether the molecule being studied is similar to the molecules used in the method's parameterization database. wikipedia.org

Molecular Modeling and Simulation

While quantum chemical calculations focus on the electronic structure, molecular modeling and simulation techniques explore the macroscopic behavior and physical properties of molecules based on their 3D structure and force fields.

Electrostatic Potential Maps

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It is plotted on the molecule's electron density surface and uses color to represent the electrostatic potential:

Red regions indicate negative electrostatic potential, associated with high electron density (e.g., lone pairs on nitrogen or oxygen atoms). These are sites susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, associated with low electron density (e.g., hydrogen atoms). These are sites susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, an MEP map would be invaluable for predicting its intermolecular interactions and chemical reactivity. acs.org The map would likely show a region of strong negative potential (red) around the pyridine nitrogen atom, confirming its basicity and ability to act as a hydrogen bond acceptor. nih.gov The electron-withdrawing nature of the chlorine atom and the oxygen of the isopropoxy group would influence the electron distribution around the entire ring, affecting the reactivity at different positions. nih.govacs.org

Reaction Mechanism Prediction and Elucidation

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential reaction pathways for molecules like this compound. researchgate.netrsc.org These calculations can predict the step-by-step processes of chemical transformations, identifying key intermediates and the energy barriers that govern the reaction rate.

Transition State Calculations

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. chemguide.co.uksavemyexams.com Identifying the geometry and energy of the transition state is crucial for understanding the reaction mechanism and predicting its rate. For this compound, a primary reaction of interest is nucleophilic aromatic substitution (SNAr), where the chlorine atom at the 4-position is replaced by a nucleophile. nih.govyoutube.com

Theoretical calculations would involve modeling the approach of a nucleophile (e.g., an amine or an alkoxide) to the pyridine ring. The transition state for such a reaction would likely involve the partial formation of a new bond between the nucleophile and the carbon at the 4-position, and the partial breaking of the carbon-chlorine bond. youtube.com The geometry of this transition state, including critical bond lengths and angles, can be precisely calculated.

Hypothetical Transition State Data for SNAr of this compound with a Generic Nucleophile (Nu)

Parameter Calculated Value
C4-Cl Bond Length (Å) > 1.74 (elongated from ground state)
C4-Nu Bond Length (Å) > 1.50 (partially formed)
Pyridine Ring Geometry Slightly distorted from planarity

This table is illustrative and based on general principles of SNAr transition states. Actual values would require specific DFT calculations.

Energy Profiles of Reactions

For the SNAr reaction of this compound, the energy profile would likely show a two-step mechanism involving the formation of a Meisenheimer complex, a stable intermediate. sns.it The first transition state would lead to this intermediate, and a second transition state would be required for the expulsion of the chloride ion to form the final product. The relative heights of these energy barriers determine the rate-determining step of the reaction. khanacademy.org

Hypothetical Energy Profile Data for SNAr of this compound

Species Relative Energy (kcal/mol)
Reactants 0
Transition State 1 +15 to +25
Meisenheimer Intermediate +5 to +10
Transition State 2 +12 to +20

This table is illustrative. The actual energies would depend on the specific nucleophile and solvent conditions modeled in the calculation. researchgate.net

Structure-Reactivity Relationship Theoretical Studies

The arrangement and electronic nature of substituents on the pyridine ring profoundly influence its reactivity. uoanbar.edu.iqnih.gov Theoretical studies can quantify these effects, providing a deeper understanding of the structure-reactivity relationship.

Electronic Effects of Substituents

The isopropoxy group at the 3-position is an electron-donating group through resonance, increasing the electron density of the pyridine ring, particularly at the ortho and para positions. Conversely, the chlorine atom at the 4-position is an electron-withdrawing group through induction due to its high electronegativity. scribd.com These opposing electronic effects create a complex electronic environment within the molecule.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can calculate the partial charges on each atom, providing a quantitative measure of the electron distribution. nih.gov These calculations would likely show that the carbon atom at the 4-position, despite the electron-donating isopropoxy group, remains sufficiently electron-deficient to be susceptible to nucleophilic attack due to the powerful inductive effect of the adjacent chlorine atom. nih.gov

Hypothetical NBO Charges for this compound

Atom Calculated Partial Charge (a.u.)
N1 -0.5 to -0.7
C2 +0.1 to +0.2
C3 -0.1 to -0.2
C4 +0.2 to +0.3
C5 -0.1 to 0.0
C6 +0.1 to +0.2

This table is illustrative and based on general trends for substituted pyridines. Actual values would be derived from specific quantum chemical calculations. nih.gov

Steric Effects on Reactivity

Steric hindrance refers to the spatial arrangement of atoms or groups that can impede a chemical reaction. acs.orgnih.gov The isopropoxy group, being bulkier than a methoxy (B1213986) or ethoxy group, can exert a significant steric effect on reactions occurring at adjacent positions.

In the case of this compound, the isopropoxy group at the 3-position could sterically hinder the approach of a nucleophile to the 4-position. Computational models can quantify this steric strain in the transition state. By comparing the calculated activation energies for the reaction of this compound with that of a less hindered analog (e.g., 4-chloro-3-methoxypyridine), the energetic cost of the steric hindrance from the isopropoxy group can be determined. It is expected that the activation energy would be higher for the isopropoxy-substituted compound, leading to a slower reaction rate.

Spectroscopic Property Prediction and Simulation

Computational chemistry is a powerful tool for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) spectra. acs.orgmdpi.com These predictions can aid in the identification and structural elucidation of newly synthesized compounds.

By employing methods such as Gauge-Including Atomic Orbital (GIAO) DFT, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts for this compound. researchgate.net The predicted spectrum would show distinct signals for the protons and carbons of the pyridine ring and the isopropoxy group. The chemical shifts would be influenced by the electronic effects of the chloro and isopropoxy substituents. For instance, the protons on the pyridine ring would likely appear in the aromatic region, with their precise shifts determined by the combined electron-donating and -withdrawing effects of the substituents.

Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C2 145-150
C3 135-140
C4 148-153
C5 120-125
C6 150-155
Isopropoxy CH 70-75

This table is illustrative and based on online NMR prediction tools and general knowledge of substituted pyridines. nmrdb.org Accurate values require specific GIAO DFT calculations. researchgate.net

Future Directions and Emerging Research Avenues for 4 Chloro 3 Isopropoxypyridine Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 4-chloro-3-alkoxypyridines often involves multi-step processes with potentially hazardous reagents and significant waste generation. Future research will undoubtedly focus on developing more sustainable and efficient synthetic strategies. A promising approach involves the use of greener solvents, catalytic systems, and atom-economical reactions.

One potential avenue is the adaptation of methods used for structurally similar compounds. For instance, a patented method for the synthesis of 4-chloro-3-methoxy-2-methyl-pyridine involves the reaction of 3-methoxy-2-methyl-4-pyranone with phosphorus oxychloride. google.com A key innovation in this process is the use of dimethyl formamide (B127407) (DMF) to absorb excess phosphorus oxychloride, which significantly reduces the generation of acidic wastewater. google.com This approach could potentially be adapted for the synthesis of 4-Chloro-3-isopropoxypyridine, starting from a corresponding 3-isopropoxy-pyranone derivative.

Further research into alternative chlorinating agents to replace the often harsh phosphorus oxychloride is also a critical area. Reagents like thionyl chloride or even direct chlorination under carefully controlled conditions could offer more environmentally benign pathways. google.compatsnap.com The development of catalytic methods, perhaps employing transition metals, for the direct C-H chlorination of a 3-isopropoxypyridine (B1609856) precursor would represent a significant leap forward in sustainability.

Table 1: Potential Sustainable Synthetic Approaches for this compound

ApproachStarting Material (Proposed)Key Reagents/Catalysts (Proposed)Potential Advantages
Modified Pyranone Route3-Isopropoxy-pyranonePhosphorus oxychloride, DMFReduced acidic waste, potentially higher yield.
Alternative Chlorination3-IsopropoxypyridineThionyl chloride, Novel chlorinating agentsMilder reaction conditions, less hazardous reagents.
Catalytic C-H Chlorination3-IsopropoxypyridineTransition metal catalyst, Chlorine sourceHigh atom economy, direct synthesis.

Exploration of Unconventional Reaction Pathways and Catalysis

Beyond improving existing synthetic routes, the exploration of unconventional reaction pathways and novel catalytic systems will open new doors for the utilization of this compound. The reactivity of the chloro and isopropoxy groups, along with the pyridine (B92270) ring itself, offers a rich landscape for chemical transformations.

Future research could focus on leveraging the chlorine atom for various cross-coupling reactions. While the chlorine atom at the 4-position of the pyridine ring is generally less reactive than its iodo or bromo counterparts in traditional cross-coupling reactions, the development of specialized catalyst systems could overcome this challenge. For instance, exploring the use of nickel or palladium catalysts with specifically designed ligands could enable efficient Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions at the 4-position. This would allow for the introduction of a wide array of functional groups, leading to a diverse library of novel compounds.

The isopropoxy group also presents opportunities for novel reactions. Ether cleavage reactions under specific conditions could yield the corresponding 3-hydroxypyridine (B118123) derivative, a valuable intermediate in its own right. Furthermore, the electronic nature of the isopropoxy group influences the reactivity of the pyridine ring, potentially directing electrophilic or nucleophilic aromatic substitution reactions to specific positions. Systematic studies of these reactivities, perhaps using high-throughput screening methods, could uncover previously unknown transformations.

Integration into Flow Chemistry and Automated Synthesis

The principles of flow chemistry and automated synthesis are revolutionizing the way chemical compounds are produced and optimized. These technologies offer significant advantages in terms of safety, efficiency, reproducibility, and scalability, making them ideal for the future exploration of this compound chemistry.

The synthesis of this compound itself, particularly if it involves exothermic or hazardous reactions, could be made significantly safer and more controllable in a continuous flow reactor. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.govorgsyn.org

Furthermore, automated synthesis platforms can be employed to rapidly generate libraries of derivatives from this compound. By coupling a flow reactor for the synthesis of the core scaffold with automated modules for subsequent derivatization reactions, a large chemical space can be explored in a fraction of the time required by traditional batch methods. This high-throughput approach is particularly valuable for drug discovery and materials science applications, where the screening of large numbers of compounds is often necessary.

Table 2: Advantages of Integrating Flow Chemistry and Automation for this compound

TechnologyApplication to this compoundKey Benefits
Flow ChemistrySynthesis of the core molecule and its derivativesEnhanced safety, improved process control, higher yields, scalability.
Automated SynthesisHigh-throughput derivatization and reaction optimizationRapid library generation, accelerated discovery of new compounds, efficient exploration of reaction conditions.

Advanced Derivatization for Specialized Chemical Applications

The true potential of this compound lies in its ability to be transformed into a wide array of more complex molecules with specialized functions. Future research will undoubtedly focus on advanced derivatization strategies to access novel compounds for various applications.

One key area of interest is the synthesis of pharmacologically active molecules. The pyridine ring is a common motif in many approved drugs, and the specific substitution pattern of this compound could lead to the discovery of new therapeutic agents. For example, the chlorine atom can be displaced by various nucleophiles to introduce functionalities that can interact with biological targets. Similarly, the isopropoxy group can be modified or replaced to fine-tune the compound's properties.

In materials science, derivatives of this compound could find applications as ligands for metal complexes with interesting catalytic or photophysical properties. The nitrogen atom of the pyridine ring and other introduced functional groups can coordinate to metal centers, creating novel materials for applications in catalysis, sensing, or organic electronics.

An improved derivatization technique for a related compound, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, using N-methyl-bis-trifluoroacetamide (MBTFA) for gas chromatography-mass spectrometry analysis, highlights the importance of developing specific analytical methods for new derivatives. nih.gov Similar tailored derivatization and analysis methods will be crucial for characterizing the novel compounds synthesized from this compound.

Theoretical Contributions to Predictive Chemistry

The synergy between experimental and theoretical chemistry is a powerful engine for discovery. In the context of this compound, computational chemistry and machine learning will play an increasingly important role in predicting its properties and reactivity, thereby guiding experimental efforts.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the electronic structure, spectroscopic properties, and reactivity of this compound and its derivatives. This information can help chemists understand reaction mechanisms, predict the regioselectivity of reactions, and design molecules with desired electronic properties.

Furthermore, the rise of machine learning in chemistry offers exciting possibilities for accelerating research. rsc.org By training machine learning models on existing chemical data, it is possible to predict the outcomes of reactions, optimize reaction conditions, and even design novel molecules with specific properties. For this compound, a predictive model could be developed to forecast the success of various cross-coupling reactions or to identify derivatives with high potential for a particular biological activity. This data-driven approach can significantly reduce the time and resources required for experimental work, making the exploration of this compound's chemistry more efficient and targeted.

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